molecular formula C22H24N2O5S2 B6207303 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide CAS No. 2694734-90-0

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide

Cat. No.: B6207303
CAS No.: 2694734-90-0
M. Wt: 460.6
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Description

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is a complex organic compound characterized by its dual sulfonamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Core Structure: The initial step involves the formation of the benzene core with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with sulfonamide groups.

    N-Methylation and N-Phenylethylation: The N-methyl and N-phenylethyl groups are introduced via alkylation reactions. Methyl iodide and phenylethyl bromide are common reagents used in these steps, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them into amines.

    Substitution: The benzene ring can participate in various substitution reactions, including halogenation and nitration, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the sulfonamide groups can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide groups are known to exhibit antibacterial properties, making it a candidate for the development of new antibiotics. Additionally, its structural features may allow it to interact with specific biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide exerts its effects is primarily through its interaction with biological molecules. The sulfonamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s antibacterial and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with a single sulfonamide group attached to a benzene ring.

    4-methoxybenzenesulfonamide: Similar in structure but lacks the N-methyl and N-phenylethyl groups.

    N-methyl-N-phenylethylbenzenesulfonamide: Contains the N-methyl and N-phenylethyl groups but lacks the methoxy group.

Uniqueness

What sets 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide apart from these similar compounds is its combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that simpler compounds cannot. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2694734-90-0

Molecular Formula

C22H24N2O5S2

Molecular Weight

460.6

Purity

95

Origin of Product

United States

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